2-ethyl-1,2,4-triazol-3(2H)-one
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Description
“4-ethyl-1,2,4-triazol-3-amine” is a chemical compound with the molecular formula C4H8N4 .
Molecular Structure Analysis
The molecular structure of “4-ethyl-1,2,4-triazol-3-amine” consists of 4 carbon atoms, 8 hydrogen atoms, and 4 nitrogen atoms .Physical And Chemical Properties Analysis
“4-ethyl-1,2,4-triazol-3-amine” has a molecular weight of 112.13300, a density of 1.33g/cm3, and a boiling point of 281.2ºC at 760 mmHg .Scientific Research Applications
1. Kinetic Studies in Synthesis
2-Ethyl-1,2,4-triazol-3(2H)-one has been studied in the context of regioselective synthesis. Al-Awadi et al. (2003) explored selective pyrolytic deprotection of 2-ethyl and 2-cyanoethyl-4-arylidenimino-1,2,4-triazol-3(2H)-ones and their 3(2H)-thiones. This process is important for the regioselective synthesis of 2- and 4-substituted 1,2,4-triazoles, which have potential biological applications. The study provided kinetic results supporting a reaction pathway involving a six-membered transition state (Al-Awadi, Ibrahim, Kaul, & Dib, 2003).
2. Synthetic Methods Development
Another application is in the development of synthetic methods. Xin (2003) reported the synthesis of ethyl 4 (2 phenoxyethyl) 1,2,4 triazol 3 one, a derivative of 2-ethyl-1,2,4-triazol-3(2H)-one, using a series of chemical reactions including Williamson synthesis and reductive amination. This study contributes to understanding the suitable reaction conditions for synthesizing such compounds (Xin, 2003).
3. Use in Coordination Polymers
In the field of materials science, 2-ethyl-1,2,4-triazol-3(2H)-one derivatives have been used to synthesize coordination polymers. Hu et al. (2016) synthesized isomeric compounds using 2-ethyl-1,2,4-triazol-3(2H)-one derivatives as multi-dentate ligands to react with transition-metal ions. This resulted in the formation of three-dimensional coordination polymers with diverse structures, highlighting the versatility of these compounds in constructing complex molecular architectures (Hu, Wang, Qian, Peng, & Huang, 2016).
properties
IUPAC Name |
2-ethyl-4H-1,2,4-triazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3O/c1-2-7-4(8)5-3-6-7/h3H,2H2,1H3,(H,5,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSMDBFRWVOVLG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)NC=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
113.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-1,2,4-triazol-3(2H)-one |
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